

Zinc selenide band gap energy at room temperature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc selenide

Cat. No.: B073198

[Get Quote](#)

An In-Depth Technical Guide to the Band Gap Energy of **Zinc Selenide (ZnSe)** at Room Temperature

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band gap of **zinc selenide (ZnSe)** at room temperature. It includes a compilation of experimentally determined band gap values, detailed protocols for key measurement techniques, and visualized diagrams of the underlying physical processes and experimental workflows.

Introduction to Zinc Selenide (ZnSe)

Zinc selenide (ZnSe) is a prominent compound semiconductor from the II-VI group, recognized for its wide, direct band gap.^{[1][2]} This intrinsic property makes it a material of significant interest for a range of optoelectronic applications, including blue light-emitting diodes (LEDs), diode lasers, and infrared optical components.^[2] The band gap energy (Eg) is a critical parameter that dictates the material's optical and electronic properties, defining the energy required to excite an electron from the valence band to the conduction band. An accurate determination of the band gap is fundamental for device design, material characterization, and quality control.

Band Gap Energy of ZnSe at Room Temperature

ZnSe possesses a direct band gap, meaning the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector (k-vector) in reciprocal space. This allows for efficient absorption and emission of photons, making it suitable for light-emitting applications.[\[3\]](#)

Reported Experimental Values

The band gap energy of ZnSe at room temperature (typically 295-300 K) varies based on the material's form (e.g., bulk crystal, thin film, nanoparticle) and the specific experimental technique used for measurement. A summary of reported values is presented below.

Material Form	Band Gap Energy (eV)	Measurement Temperature	Notes
Bulk Crystal	~2.70	25 °C (298 K)	Intrinsic semiconductor value. [2]
Bulk Crystal	2.637	296.5 K	Determined from optical absorption spectra. [4]
Thin Film	~2.7	25 °C (298 K)	Deposited by e-beam evaporation. [1]
Thin Film	2.50 - 2.80	Room Temperature	Values varied with deposition conditions. [5]
Thin Film	2.88	Room Temperature	Thermally evaporated film. [3][6]
Nanoparticles	> 2.69	300 K	Blue shift observed from the bulk value due to quantum confinement. [7]

Experimental Methodologies for Band Gap Determination

Several high-precision techniques are employed to measure the band gap of semiconductors. The most common methods for ZnSe are UV-Visible Spectroscopy, Photoluminescence Spectroscopy, and Spectroscopic Ellipsometry.

UV-Visible Absorption/Reflectance Spectroscopy

This is the most common and accessible method for estimating the optical band gap. It relies on measuring the absorption of light as a function of wavelength. The energy at which a sharp increase in absorption occurs corresponds to the band gap energy. For opaque or powdered samples, diffuse reflectance spectroscopy (DRS) is used, and the data is transformed using the Kubelka-Munk function.[4][7][8]

Experimental Protocol:

- Sample Preparation:
 - Thin Films: Ensure the ZnSe thin film on a transparent substrate (e.g., quartz or glass) is clean and free of surface contaminants. A bare substrate of the same type is required for a reference measurement.
 - Powdered Samples (for DRS): The powder is typically pressed into a compact, flat disk. Barium sulfate (BaSO₄) is often used as a non-absorbing reference standard.[8][9]
- Instrumentation and Measurement:
 - Use a dual-beam UV-Vis-NIR spectrophotometer. For DRS, an integrating sphere attachment is necessary to collect the diffusely reflected light.[4][9]
 - Perform a baseline correction or reference scan using the bare substrate (for transmission) or the reference standard (for reflectance).
 - Scan the ZnSe sample over a suitable wavelength range that brackets the expected band edge (e.g., 300 nm to 800 nm).[6]

- Data Analysis (Tauc Plot Method):
 - Convert Wavelength to Photon Energy: Convert the wavelength of light (λ , in nm) to photon energy (E, in eV) using the equation: E (eV) = 1240 / λ (nm).
 - Calculate the Absorption Term:
 - For transmission data, calculate the absorption coefficient (α).
 - For diffuse reflectance data, convert the reflectance (R) using the Kubelka-Munk function: $F(R) = (1 - R)^2 / (2R)$. The term $F(R)$ is proportional to the absorption coefficient.[\[1\]](#)
 - Construct the Tauc Plot: The relationship between the absorption coefficient and the band gap is given by the Tauc relation: $(\alpha h\nu)^{1/n} = A(h\nu - E_g)$, where $h\nu$ is the photon energy.[\[8\]](#)
 - The exponent n depends on the nature of the electronic transition. For a direct allowed transition, as in ZnSe, $n = 1/2$.[\[3\]](#)[\[10\]](#)
 - Plot $(F(R) * h\nu)^2$ (for reflectance) or $(\alpha h\nu)^2$ (for absorption) on the y-axis versus photon energy $h\nu$ on the x-axis.[\[6\]](#)
 - Determine the Band Gap: The resulting plot will have a linear region near the absorption edge. Extrapolate this linear portion to the x-axis (where the y-value is zero). The x-intercept gives the value of the optical band gap, Eg.[\[8\]](#)

Photoluminescence (PL) Spectroscopy

PL is a non-destructive technique that provides information on the electronic transitions in a material. The sample is excited with a laser source having energy greater than the band gap, causing electrons to be promoted to the conduction band. When these electrons relax and recombine with holes in the valence band, they emit photons with energy corresponding to the band gap.[\[11\]](#)[\[12\]](#)

Experimental Protocol:

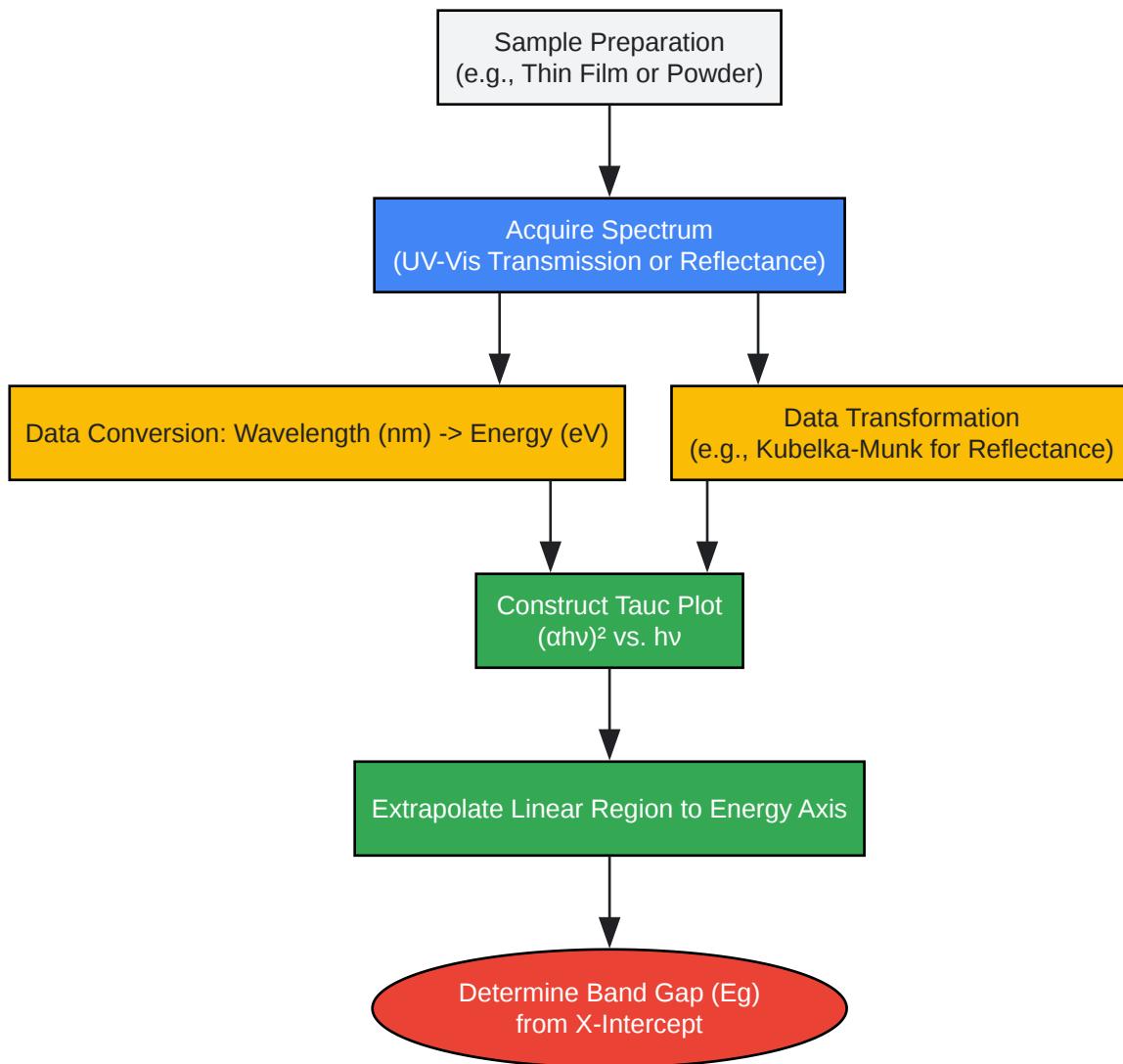
- Sample Preparation: Mount the ZnSe sample (bulk, thin film, or powder) on a sample holder. For low-temperature measurements, a cryostat is used.

- Instrumentation and Measurement:
 - Excitation Source: Use a laser with a photon energy significantly higher than ZnSe's ~2.7 eV band gap. Common sources include lasers with wavelengths of 230 nm, 325 nm, or 335 nm.[11][12][13]
 - Optics: Use appropriate filters to remove the scattered laser light from the signal reaching the detector.
 - Spectrometer: Direct the emitted light into a monochromator coupled with a sensitive detector (e.g., a photomultiplier tube or a CCD camera) to resolve the emission spectrum.
 - Data Acquisition: Record the intensity of the emitted light as a function of wavelength (or energy) at room temperature. The emission spectra are typically recorded in a range that includes the expected band edge emission, for instance, from 300 nm to 600 nm.[11][12]
- Data Analysis:
 - The PL spectrum will show one or more emission peaks.
 - The highest energy peak, often referred to as the near-band-edge (NBE) emission, corresponds to the radiative recombination of excitons or a direct band-to-band transition.
 - The energy of this NBE peak provides a direct measure of the band gap energy. Lower energy peaks are typically associated with defects or impurity levels within the band gap. [14]

Spectroscopic Ellipsometry (SE)

SE is a highly sensitive optical technique that measures the change in the polarization state of light upon reflection from a sample surface. It provides the complex dielectric function or, equivalently, the optical constants (refractive index n and extinction coefficient k) of the material over a wide spectral range. The band gap is determined from the energy at which the extinction coefficient k (which is related to the absorption coefficient α) begins to have a non-zero value. [15][16]

Experimental Protocol:


- Sample Preparation: The sample must have a smooth, specular surface. This method is ideal for high-quality thin films and polished bulk crystals.
- Instrumentation and Measurement:
 - Place the sample on the ellipsometer stage.
 - Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength at one or more angles of incidence (e.g., 60° to 75°).[17]
- Data Analysis (Optical Modeling):
 - Build an Optical Model: Construct a mathematical model that represents the sample structure (e.g., substrate / ZnSe layer / surface roughness layer).
 - Select a Dispersion Model: Describe the optical constants of the ZnSe layer using a suitable dispersion model, such as the Tauc-Lorentz or Cody-Lorentz oscillator model, which includes parameters for the band gap energy.[17]
 - Fit the Model: Use regression analysis software to adjust the model parameters (e.g., layer thickness, band gap energy) until the calculated Ψ and Δ values from the model best match the experimental data.
 - Extract Band Gap: The value of the band gap energy parameter from the best-fit model provides the E_g of the material.[15]

Visualized Workflows and Processes

Diagrams can clarify complex processes. Below are Graphviz visualizations for the physical mechanism of photoluminescence and a typical experimental workflow for band gap determination.

[Click to download full resolution via product page](#)

Caption: Photoexcitation and Recombination Pathways in ZnSe.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Tauc Plot Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [youtube.com \[youtube.com\]](https://www.youtube.com)

- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shimadzu.com [shimadzu.com]
- 10. Tauc plot - Wikipedia [en.wikipedia.org]
- 11. Enhanced Antibacterial and Photoluminescence Activities of ZnSe Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ifo.lviv.ua [ifo.lviv.ua]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic Ellipsometry: Advancements, Applications and Future Prospects in Optical Characterization [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- To cite this document: BenchChem. [Zinc selenide band gap energy at room temperature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073198#zinc-selenide-band-gap-energy-at-room-temperature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com